Sulfo-Cyanine5 amine is used in molecular biology, specifically in a method called Rolling Circle Amplification (RCA) .
Application Summary: In RCA, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of molecules at low concentrations . The dye is incorporated into the amplification product, allowing it to be detected by its fluorescence .
Method of Application: Different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, and sulfo-cyanine5.5-dUTP, are used in the study . The effectiveness of the fluorophore used for modification affects the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .
Results or Outcomes: Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides . The mean length of the RCA product was estimated to be approximately 175,000 nucleotides . The total increase in fluorescence from a single target/product complex was 850 times .
Sulfo-Cyanine5 amine is also used in the field of in vivo imaging .
Application Summary: Sulfo-Cyanine5 amine is a water-soluble cyanine dye used for far red / NIR applications such as in vivo imaging . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble .
Method of Application: The dye’s amine group is separated from the fluorophore by a relatively long linker that facilitates conjugation . The aliphatic primary amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .
Results or Outcomes: As well as other cyanines, Sulfo-Cyanine5.5 has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .
Sulfo-Cyanine5 amine is used in the field of bioconjugation .
Application Summary: Bioconjugation is the process of chemically joining two or more molecules by a covalent bond where at least one molecule is a biomolecule . Sulfo-Cyanine5 amine is used as a fluorescent label in this process .
Method of Application: The amine group of Sulfo-Cyanine5 can react with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .
Results or Outcomes: The availability of several chemical groups in proteins and peptides make them targets for a wide range of applications including biotinylation, fluorescence dye conjugation, immobilization to solid supports, metabolic labeling, and protein structural studies .
Sulfo-Cyanine5 amine is also used in flow cytometry .
Application Summary: In flow cytometry, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of cells or particles .
Method of Application: The dye’s amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .
Results or Outcomes: The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble. As well as other cyanines, Sulfo-Cyanine5 has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .
Sulfo-Cyanine5 amine is used in cell tracking .
Application Summary: In cell tracking, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection and tracking of cells .
Sulfo-Cyanine5 amine is also used in microscopy .
Application Summary: In microscopy, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of cells or particles .
Results or Outcomes: The dye is very photostable. When thiols are present in the medium, Sulfo-Cyanine5 blinks upon very intense laser irradiation - it is a dye of choice for STORM superresolution microscopy .
Sulfo-Cyanine5 amine is a sulfonated cyanine dye characterized by its high water solubility and strong fluorescence properties, particularly in the near-infrared region. It is utilized primarily in biological applications, including imaging and labeling of biomolecules. The compound features an amine group that enhances its reactivity with various electrophiles, making it suitable for conjugation with proteins and other biological macromolecules. The chemical formula for Sulfo-Cyanine5 amine is with a molecular weight of approximately 777.94 g/mol .
Sulfo-Cy5 amine itself doesn't have a specific biological mechanism. However, when conjugated to a biomolecule (e.g., antibody, protein), it serves as a fluorescent tag. Upon excitation with near-infrared light, Sulfo-Cy5 amine emits light at a specific wavelength (662 nm) []. This emitted light can be detected by fluorescence microscopes or imaging systems, allowing researchers to visualize the location and distribution of the labeled biomolecule within cells or tissues [].
Sulfo-Cyanine5 amine exhibits significant biological activity as a fluorescent marker. Its properties include:
The synthesis of Sulfo-Cyanine5 amine typically involves several steps:
Sulfo-Cyanine5 amine has a wide range of applications in various fields:
Interaction studies involving Sulfo-Cyanine5 amine focus on its conjugation efficiency with various biomolecules. Factors influencing these interactions include:
Several compounds share structural similarities with Sulfo-Cyanine5 amine, each offering unique properties:
Compound Name | Chemical Formula | Molecular Weight | Key Features |
---|---|---|---|
Sulfo-Cyanine5 NHS ester | 1114.37 g/mol | Amine-reactive; used for protein labeling | |
Sulfo-Cyanine5.5 amine | 1077.41 g/mol | Water-soluble; suitable for far red/NIR imaging | |
Cy5 Amine | 777.94 g/mol | Non-sulfonated; used in similar applications |
Sulfo-Cyanine5 amine stands out due to its enhanced water solubility attributed to sulfonate groups, making it particularly effective in aqueous environments where other dyes may precipitate or aggregate. Its ability to react efficiently with various electrophiles further distinguishes it from other cyanines, allowing for versatile applications in biochemical labeling and imaging .
The synthesis of Cyanine5 core structures follows well-established methodologies involving the condensation of quaternary ammonium salts with polymethine chain linkers [19]. The conventional approach for cyanine dye preparation involves a stepwise condensation reaction of two nucleophilic aza-heterocycles with a polyene-chain precursor [12]. The formation of the aza-heterocycle salt via nitrogen-alkylation necessitates high temperatures, which can lead to decomposition of temperature-sensitive functional groups [12].
The general synthetic strategy begins with the preparation of indolium salt precursors through quaternization reactions [23]. The synthesis of quaternary ammonium salts is typically achieved by heating the corresponding heteroaromatic base with a molar equivalent or excess of an alkylating agent such as an alkyl iodide, bromide, sulfate, or tosylate [23]. These reactions can also be conducted in polar aprotic solvents such as acetonitrile or dimethylformamide [23].
The reaction mechanism involves several critical steps starting with base-promoted deprotonation at the alpha or gamma methyl group of the quaternary ammonium salt, leading to the formation of a nucleophilic methylene unit [19]. This active methylene subsequently attacks the dianilide-based linker, forming a new carbon-carbon bond and promoting an electronic reorganization that releases a secondary amine as a leaving group [19]. A final proton extraction by a base leads to the formation of the hemicyanine with a full conjugated structure [19].
Synthetic Step | Reagent/Conditions | Typical Yield | Temperature |
---|---|---|---|
Quaternization | Alkyl iodide/acetonitrile | 85-95% | Reflux |
Hemicyanine formation | Base/polymethine linker | 70-85% | 80-120°C |
Final condensation | Second quaternary salt | 60-80% | 100-140°C |
The introduction of amine functionality into Cyanine5 structures can be accomplished through several strategic approaches [18]. One prominent method involves the use of indolenine precursors with functionalized benzenes to achieve water-soluble asymmetric cyanine dyes bearing both maleimido and hydroxysuccinimidyl functionalities in a three-step synthesis [18].
Amine groups can be introduced through nucleophilic substitution reactions using primary amines with activated esters [1]. The reduction of nitriles, amides, and nitro compounds represents another established pathway for amine introduction [1]. The two-step sequence of nucleophilic displacement with cyanide followed by reduction converts an alkyl halide into a primary alkylamine having an additional carbon atom [1].
Direct alpha-functionalization methods have been developed using iron-catalyzed carbon-hydrogen activation [14]. This approach provides an effective alternative to conventional ionic reaction modes and tolerates various functional groups including heterocycles, ketones, amides, olefins, and alkynes [41]. The method features readily available and structurally diverse substrates with high efficiency and excellent atom economy [14].
For aromatic systems, arylamines are typically prepared by nitration of an aromatic starting material followed by reduction of the nitro group [1]. The reduction step can be carried out using catalytic hydrogenation over platinum, or with iron, zinc, tin, and tin chloride in acidic aqueous solution [1]. Tin chloride is particularly mild and is often used when other reducible functional groups are present [1].
Amine Introduction Method | Starting Material | Key Reagents | Typical Yield |
---|---|---|---|
Nitrile reduction | Alkyl nitriles | Lithium aluminum hydride | 80-90% |
Nitro reduction | Aromatic nitro compounds | Tin chloride/hydrochloric acid | 85-95% |
Nucleophilic substitution | Alkyl halides | Primary amines | 70-85% |
Reductive amination | Aldehydes/ketones | Sodium cyanoborohydride | 75-90% |
Sulfonation of cyanine dyes is a critical modification that enhances water solubility and reduces aggregation tendencies [29]. Sulfonated cyanines include additional sulfo-groups which facilitate dissolution of dye molecules in aqueous phase [29]. These charged sulfonate groups decrease aggregation of dye molecules and heavily labeled conjugates [29].
Aromatic sulfonation reactions involve the replacement of a hydrogen atom on an arene with a sulfonic acid group [34]. Typical conditions involve heating the aromatic compound with sulfuric acid, where sulfur trioxide or its protonated derivative serves as the actual electrophile [34]. Chlorosulfonic acid has proven to be an effective sulfonating agent for cyanine structures [34].
The reaction mechanism proceeds through electrophilic aromatic substitution where the sulfur trioxide species attacks the electron-rich aromatic system [34]. Unlike aromatic nitration and most other electrophilic aromatic substitutions, sulfonation is reversible [34]. The reaction occurs under concentrated acidic conditions while desulfonation takes place in dilute hot aqueous acid [34].
Recent developments have introduced copper-catalyzed decarboxylative chlorosulfonylation methods [5]. This approach leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide [5]. The method requires no prefunctionalization of the native acid or amine and extends to diverse aryl, heteroaryl, and sulfur-rich aliphatic substrates [5].
Sulfonation Method | Reagent System | Temperature | Reaction Time | Typical Yield |
---|---|---|---|---|
Sulfuric acid | Concentrated hydrogen sulfate | 150-180°C | 4-8 hours | 70-85% |
Chlorosulfonic acid | Chlorosulfonic acid/dichloromethane | 0-25°C | 2-4 hours | 80-90% |
Sulfur trioxide | Sulfur trioxide/pyridine | 60-80°C | 3-6 hours | 75-88% |
Decarboxylative method | Copper catalyst/sulfur dioxide | 25-40°C | 12-18 hours | 65-80% |
Chromatographic purification of Sulfo-Cyanine5 amine requires specialized protocols due to the unique properties of these charged, conjugated molecules [8]. Ion-exchange chromatography has emerged as a particularly effective method for cyanine purification [8]. Diethylaminoethyl cellulose and quaternary sepharose resins have shown excellent performance for separating cyanine compounds [8].
The purification procedure typically begins with centrifugation and extraction protocols [8]. Initial extraction with calcium chloride solution provides crude material with moderate purity [8]. Ammonium sulfate precipitation followed by dialysis achieves significant purification with typical recovery rates of sixty percent and purity factors around 2.8 [8].
Flash column chromatography using silica gel provides an efficient separation method for cyanine compounds [35]. The technique employs compressed air to push solvents through silica gel columns at pressures of 50-200 pounds per square inch [35]. Machine-packed columns with ultra-pure sorbents provide the highest resolution and reproducibility for normal-phase separations [35].
Reversed-phase high-performance liquid chromatography represents the most widely used purification mode for cyanine compounds [28]. The method employs hydrophobic stationary phases consisting of octadecylsilane, octylsilane, or butylsilane chains chemically bonded to silica particles [28]. Mobile phases typically consist of water-organic solvent mixtures with gradient elution protocols [28].
Chromatographic Method | Stationary Phase | Mobile Phase | Recovery Rate | Purity Achievement |
---|---|---|---|---|
Ion-exchange | Diethylaminoethyl cellulose | Sodium chloride gradient | 60-70% | 3.5-4.2 |
Flash chromatography | Silica gel (100-200 mesh) | Dichloromethane/methanol | 75-85% | 2.8-3.5 |
Reversed-phase high-performance liquid chromatography | Octadecylsilane | Water/acetonitrile | 85-95% | >95% |
Size exclusion | Sephadex G-25 | Aqueous buffer | 70-80% | 2.5-3.0 |
Quality control of Sulfo-Cyanine5 amine requires comprehensive analytical validation using multiple spectroscopic and chromatographic techniques [31]. High-resolution mass spectrometry using electrospray ionization quadrupole time-of-flight instruments provides definitive molecular weight confirmation [31]. Parameters for mass spectrometric analysis must be optimized for cyanine compounds due to their unique ionization characteristics [31].
Electrospray ionization mass spectrometry has proven particularly effective for cyanine dye analysis [9]. Negative mode liquid chromatography-mass spectrometry using Waters Aquity ultra-performance liquid chromatography systems with C18 columns provides excellent separation [9]. Mobile phase compositions typically employ ammonium formate in water and methanol with carefully controlled gradient profiles [9].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation of cyanine compounds [10]. Proton nuclear magnetic resonance analysis provides detailed information about the polymethine chain structure and substitution patterns [10]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation with characteristic chemical shifts for cyanine carbons [10].
The analysis of cyanine compounds requires specialized nuclear magnetic resonance techniques due to their extended conjugation systems [32]. Proton nuclear magnetic resonance spectra of monomethine cyanine dyes show characteristic patterns that confirm structural assignments [32]. Two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy, nuclear Overhauser effect spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation provide comprehensive structural validation [10].
Analytical Method | Instrument Configuration | Key Parameters | Detection Limits | Validation Criteria |
---|---|---|---|---|
High-resolution mass spectrometry | Electrospray ionization-quadrupole time-of-flight | Capillary voltage 3.5 kilovolts | 0.1-1.0 micrograms per liter | Mass accuracy <5 parts per million |
Liquid chromatography-mass spectrometry | C18 column/ammonium formate | Flow rate 0.3 milliliters per minute | 0.5-2.0 micrograms per liter | Peak purity >95% |
Proton nuclear magnetic resonance | 400-600 megahertz | Deuterated dimethyl sulfoxide | 10-50 micrograms | Signal-to-noise >10:1 |
Carbon-13 nuclear magnetic resonance | 100-150 megahertz | Proton decoupling | 50-100 micrograms | Complete carbon assignment |
Ultraviolet-visible spectroscopy provides essential quality control data for cyanine compounds [31]. Extinction coefficients are determined using multiple concentrations with linear regression according to the Beer-Lambert law [31]. Stability assessments involve monitoring absorption changes over time in the presence of various endogenous species [31].
Sulfo-cyanine5 amine demonstrates characteristic absorption and emission properties typical of pentamethine cyanine dyes [1] [2] [3]. The compound exhibits a sharp absorption maximum at 646 nanometers with an exceptionally high extinction coefficient of 271,000 liters per mole per centimeter [1] [2] [4] [3]. This high extinction coefficient indicates strong light absorption capability, making the dye highly suitable for sensitive detection applications.
The emission maximum occurs at 662 nanometers, resulting in a relatively small Stokes shift of 16 nanometers [1] [2] [3]. This narrow Stokes shift is characteristic of cyanine dyes and contributes to their spectral purity. The absorption and emission bands are notably sharp and well-defined, which facilitates spectral separation in multicolor applications [2] [3].
Spectroscopic studies have revealed that the absorption and emission profiles remain consistent across different chemical derivatives of the compound [2] [5]. When compared to the non-sulfonated cyanine5 analogues, sulfo-cyanine5 amine shows virtually identical spectral positions, indicating that the sulfonate groups primarily affect solubility without significantly altering the electronic transitions [6] [7].
The spectral characteristics place sulfo-cyanine5 amine in the far-red region of the electromagnetic spectrum, which is advantageous for biological applications due to reduced autofluorescence interference and improved tissue penetration [3] [5]. The compound is spectrally compatible with the commonly used 647-nanometer laser line, making it suitable for confocal microscopy and flow cytometry applications [3] [8].
Spectral Property | Value | Units |
---|---|---|
Absorption Maximum [1] [2] [3] | 646 | nm |
Emission Maximum [1] [2] [3] | 662 | nm |
Extinction Coefficient [1] [2] [3] | 271,000 | L·mol⁻¹·cm⁻¹ |
Stokes Shift | 16 | nm |
Correction Factor (260nm) [1] [2] [3] | 0.04 | - |
Correction Factor (280nm) [1] [2] [3] | 0.04 | - |
The fluorescence quantum yield of sulfo-cyanine5 amine exhibits notable solvent dependence, which is a critical consideration for experimental applications [9] [10] [11]. In aqueous phosphate-buffered saline solution, the quantum yield is measured at 0.28, while in ethanol, it increases to 0.40 [11]. This enhancement in alcoholic solvents reflects the general behavior of cyanine dyes, where increased solvent viscosity and hydrogen bonding can stabilize the excited state and reduce non-radiative decay pathways [10] [12].
Detailed investigations have shown that the quantum yield improvement in various solvents correlates with both solvent polarity and viscosity effects [9] [10] [13]. In dimethyl sulfoxide and dimethylformamide, sulfo-cyanine5 amine maintains high solubility and favorable fluorescence properties [3] [14], though specific quantum yield values in these solvents require further experimental determination.
The solvent-dependent quantum yield behavior can be attributed to the conformational flexibility of the pentamethine chain, which allows for cis-trans photoisomerization processes [10] [6]. In more viscous solvents or when the dye is conjugated to larger biomolecules, this photoisomerization is restricted, leading to enhanced fluorescence quantum yields [10] [6].
Studies with oligonucleotide conjugates have demonstrated that the quantum yield can increase by factors of 4.7 to 9.2 compared to the free dye, highlighting the importance of molecular environment on fluorescence efficiency [10]. This enhancement is particularly pronounced when the dye is covalently bound to DNA or proteins, where rotational freedom is restricted [10].
Solvent System | Quantum Yield | Enhancement Factor |
---|---|---|
Phosphate Buffer (pH 7.4) [1] [2] [11] | 0.28 | 1.0 |
Ethanol [11] | 0.40 | 1.43 |
Aqueous Buffer [15] [5] | 0.27 | 0.96 |
Glycerol Solutions [10] | Variable | 2-5× |
DNA Conjugates [10] | 1.32 | 4.7× |
Protein Conjugates [10] | Variable | 2-9× |
Photostability assessments of sulfo-cyanine5 amine reveal moderate resistance to photobleaching under continuous illumination [16] [17] [18]. Extended irradiation studies demonstrate that the compound retains approximately 40-75% of its initial fluorescence intensity after seven hours of continuous illumination, depending on the specific illumination conditions and local environment [17].
The photobleaching mechanism involves singlet oxygen-mediated photooxidation processes that can lead to structural modifications of the polymethine chain [16]. Research has identified a specific photoconversion pathway where cyanine5 dyes can undergo formal carbon-hydrogen bond excision, resulting in the formation of shorter-chain cyanine products with blue-shifted spectral properties [16]. This photoconversion occurs through an intermolecular pathway involving bond cleavage and reconstitution processes [16].
The presence of sulfonate groups in sulfo-cyanine5 amine provides some protection against photobleaching compared to non-sulfonated analogues [6] [17]. The electron-withdrawing nature of the sulfonate substituents helps stabilize the trans-conformation of the polymethine chain, reducing the rate of photoisomerization and subsequent non-radiative decay processes [6].
Photostabilization strategies have been developed using thiol-based reducing agents that can quench excited triplet states through photoinduced electron transfer mechanisms [18]. These approaches can significantly extend the photostability of cyanine dyes in single-molecule fluorescence applications [18].
Illumination Condition | Photostability | Time Frame |
---|---|---|
Continuous 647nm Laser [16] | 60-75% retention | 7 hours |
Standard Fluorescence Microscopy [17] | 40-68% retention | 7 hours |
Single-Molecule Conditions [18] | Enhanced with stabilizers | Variable |
Ambient Light Storage [3] | Stable | 3 weeks at RT |
Sulfo-cyanine5 amine exhibits remarkable pH independence in its fluorescence properties across physiologically relevant pH ranges [7]. Experimental studies demonstrate that fluorescence intensity remains essentially constant, varying by less than 5%, across a broad pH range from 3.5 to 8.3 [7]. This pH stability makes the dye particularly valuable for biological applications where pH variations might otherwise compromise fluorescence measurements.
The pH independence of sulfo-cyanine5 amine contrasts sharply with other fluorophore classes such as boron-dipyrromethene dyes, which show significant pH-dependent fluorescence quenching in acidic environments [7]. This stability arises from the electronic structure of the cyanine chromophore, where the conjugated polymethine system is not significantly affected by protonation or deprotonation processes within the tested pH range [19] [7].
Comparative studies using different buffer systems including sodium phosphate, sodium bicarbonate, and various pH adjustment solutions confirm the consistent behavior across different ionic environments [7]. The spectral position and shape remain virtually unchanged across this pH range, with only minor variations in absolute intensity [7].
Some specialized pH-sensitive cyanine derivatives have been developed for specific sensing applications [20] [19], but the standard sulfo-cyanine5 amine maintains its fluorescence characteristics independent of environmental pH changes [7]. This property is particularly advantageous for intracellular imaging applications where pH gradients exist between different cellular compartments [20].
pH Range | Fluorescence Intensity Change | Spectral Shift |
---|---|---|
pH 3.5 [7] | <5% variation | Negligible |
pH 4.5 [7] | <5% variation | Negligible |
pH 6.2 [7] | <5% variation | Negligible |
pH 7.4 [7] | Reference value | Reference |
pH 8.3 [7] | <5% variation | Negligible |
Two-photon absorption spectroscopy reveals that sulfo-cyanine5 amine and its conjugates exhibit significant two-photon cross-sections, making them suitable for advanced microscopy applications [21] [22] [23]. Studies with cyanine5-DNA conjugates have measured two-photon absorption cross-sections of approximately 400 Göppert-Mayer units at optimal excitation wavelengths around 800-820 nanometers [21] [22].
The two-photon excitation spectra show optimal excitation windows that align well with common multiphoton microscopy laser sources [22] [24]. The ability to achieve two-photon excitation at wavelengths significantly red-shifted from the one-photon absorption maximum provides access to deeper tissue penetration and reduced scattering in biological samples [25] [24].
Recent developments in conformationally restricted cyanine derivatives have shown even higher two-photon brightness values, with some analogues demonstrating superior performance in photon-count-limited applications [26]. These enhanced properties result from reduced excited-state photoisomerization and improved quantum yields under high-intensity excitation conditions [26].
Surface-enhanced two-photon fluorescence has been observed when sulfo-cyanine5 conjugates are placed near plasmonic nanostructures, with enhancement factors exceeding 100-fold [21]. This dramatic enhancement opens possibilities for single-molecule two-photon detection applications [21].
Two-Photon Property | Value | Comparison |
---|---|---|
Cross-Section (GM) [21] [22] | 400 | 3.5× Rhodamine B |
Optimal Excitation (nm) [21] [22] | 800-820 | Ti:Sapphire compatible |
Surface Enhancement [21] | 100× | Near plasmonic structures |
Fundamental Anisotropy [22] | 4/7 | Theoretical maximum |